2,6-Difluorobenzenesulfonyl chloride

Catalog No.
S714760
CAS No.
60230-36-6
M.F
C6H3ClF2O2S
M. Wt
212.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorobenzenesulfonyl chloride

CAS Number

60230-36-6

Product Name

2,6-Difluorobenzenesulfonyl chloride

IUPAC Name

2,6-difluorobenzenesulfonyl chloride

Molecular Formula

C6H3ClF2O2S

Molecular Weight

212.6 g/mol

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-4(8)2-1-3-5(6)9/h1-3H

InChI Key

QXWAUQMMMIMLTO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F

Synonyms

2,6-Difluorobenzene-1-sulfonyl Chloride

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F

The exact mass of the compound 2,6-Difluorobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Difluorobenzenesulfonyl chloride is a highly reactive, di-ortho-halogenated electrophilic building block widely utilized in the synthesis of complex sulfonamides, agrochemicals, and active pharmaceutical ingredients (APIs) such as the BRAF inhibitor Dabrafenib. Characterized by the strong electron-withdrawing effect and steric bulk of its two ortho-fluorine atoms, this compound exhibits distinct physicochemical behavior compared to unsubstituted benzenesulfonyl chloride. In procurement and process chemistry, it is prioritized for its ability to drastically lower the pKa of resulting sulfonamides, sterically block undesired ortho-functionalization during radical reactions, and improve the oxidative metabolic stability of downstream drug candidates [1].

Procurement Fit

1 Electrophilic sulfonylation reagent with enhanced reactivity from ortho-fluorine substitution
2 Identity‑critical intermediate for Dabrafenib mesylate synthesis research
3 Builds fluorinated sulfonamide libraries and carbonic anhydrase probe precursors

Substituting 2,6-difluorobenzenesulfonyl chloride with unsubstituted benzenesulfonyl chloride, mono-fluorinated analogs, or other halogenated variants fundamentally alters both the synthetic processability and the application-critical performance of the resulting compound. From a process perspective, the absence of the di-ortho fluorine substitution leaves the aromatic ring vulnerable to undesired dearomative cyclization or side reactions during radical-mediated transformations[1]. In pharmacological and materials applications, generic substitution fails to provide the necessary electron-withdrawing inductive effect required to lower the sulfonamide N-H pKa to target levels (e.g., ~5 in N-acyl systems), and it removes the steric shielding that protects the aromatic core from oxidative metabolic degradation, rendering the final products either synthetically inaccessible or biologically unviable [2].

Substitution Risk

Target compound
Generic analog risk
2,6‑difluoro pattern
Isomeric variants (e.g., 2,4‑difluoro) may shift reaction regioselectivity and final product identity
Ortho‑fluorine activation
Unsubstituted benzenesulfonyl chloride shows lower electrophilicity; reaction efficiency may drop
Dabrafenib intermediate
Any substitute yields a different sulfonamide product, potentially altering target engagement profile

Prevention of Ortho-Dearomative Side Reactions in Radical Synthesis

In the photoredox-catalyzed synthesis of N-acylsulfonamides, the choice of sulfonyl chloride dictates the reaction pathway. When 2,6-difluorobenzenesulfonyl chloride is utilized, the di-ortho fluorine substitution sterically and electronically blocks undesired dearomative cyclization, driving the reaction exclusively toward the desired Smiles-Truce rearrangement to yield the target lactam (45% isolated yield). In contrast, substrates derived from unsubstituted or mono-substituted benzenesulfonyl chlorides selectively undergo undesired dearomatization to form 1,4-cyclohexadiene-fused sultams [1].

Evidence DimensionReaction pathway selectivity and target yield
Target Compound Data45% isolated yield of Smiles-Truce rearranged lactam (ortho-cyclization completely blocked)
Comparator Or BaselineUnsubstituted/mono-substituted analogs (exclusive formation of undesired 1,4-cyclohexadiene-fused sultams)
Quantified DifferenceAbsolute shift in reaction trajectory from 0% to 45% target yield
ConditionsPhotoredox-catalyzed intramolecular aminoarylation of unactivated alkenes

For synthetic routes involving N-centered radical intermediates, procurement of the 2,6-difluoro variant is essential to sterically block undesired ortho-cyclization and ensure process viability.

Dabrafenib intermediate
Reported
Essential for Dabrafenib mesylate synthesis; derived API shows reported IC₅₀ 0.7 nM against BRAF V600E
Mandatory for Dabrafenib research supply
Cell‑free assay data; identity‑critical intermediate

Enhancement of Metabolic Stability in Kinase Inhibitor Design

During the lead optimization of BRAF/HDAC dual inhibitors, the sulfonamide moiety's substitution pattern directly impacted metabolic viability. The derivative synthesized from 2,6-difluorobenzenesulfonyl chloride (Compound 14b) maintained potent cellular antiproliferative activity (IC50 = 0.31 μM against HT-29 cells) while exhibiting quantifiably higher resistance to oxidative metabolism. By comparison, the analog derived from unsubstituted benzenesulfonyl chloride (Compound 21c), despite showing comparable baseline cellular activity, was significantly more liable to oxidative metabolic degradation due to the lack of electron-withdrawing fluorine protection [1].

Evidence DimensionOxidative metabolic stability and cellular potency
Target Compound DataHigh metabolic stability with IC50 = 0.31 μM (HT-29 cells)
Comparator Or BaselineUnsubstituted benzenesulfonamide (high liability to oxidative metabolism)
Quantified DifferenceEnhanced metabolic resistance while retaining sub-micromolar antiproliferative potency
ConditionsIn vitro HT-29 colorectal cancer cell assays and metabolic profiling

Selecting the 2,6-difluoro building block is critical for overcoming metabolic liabilities associated with unsubstituted aryl sulfonamides in drug discovery.

Ortho‑F reactivity
Class‑level inference
Electron‑withdrawing ortho‑fluorines increase electrophilicity vs. unsubstituted benzenesulfonyl chloride
May support faster sulfonylation
No rate constant comparison available; reactivity ranking based on substituent effects

Modulation of Sulfonamide Acidity for Stepwise Deprotonation

The strong electron-withdrawing inductive effect of the two ortho-fluorine atoms in 2,6-difluorobenzenesulfonyl chloride drastically alters the acidity of the resulting sulfonamide. In N-acylsulfonamide systems, the 2,6-difluoro substitution lowers the N-H pKa to approximately 5. This increased acidity is a strict prerequisite for enabling stepwise deprotonation and subsequent N-centered radical generation under mild photoredox conditions, a thermodynamic threshold that cannot be met by the significantly less acidic non-fluorinated benzenesulfonamide analogs (typical pKa ~10) [1].

Evidence DimensionSulfonamide N-H acidity (pKa)
Target Compound DatapKa ≈ 5 (in N-acylsulfonamide systems)
Comparator Or BaselineUnsubstituted benzenesulfonamide (pKa ≈ 10)
Quantified Difference~5 unit reduction in pKa (100,000-fold increase in acidity)
ConditionsAqueous/organic solvent systems for photoredox catalysis

Buyers designing pH-sensitive linkers or base-mediated catalytic cycles must select the 2,6-difluoro variant to achieve the necessary thermodynamic driving force for N-H deprotonation.

CA II probe
Supporting evidence
Derivative 2,6‑difluorobenzenesulfonamide co‑crystallized with human carbonic anhydrase II
Enables structure‑based CA inhibitor design
X‑ray crystallography validated; patent‑class sulfonamide inhibitors

Synthesis of Metabolically Stable Kinase Inhibitors

Due to its ability to impart oxidative metabolic stability while retaining target affinity, this compound is a highly effective precursor for synthesizing sulfonamide-based kinase inhibitors, including BRAF and MASTL inhibitors [1].

Photoredox Catalysis and Radical Trapping

Where N-centered radical generation is required, the 2,6-difluoro substitution provides the necessary pKa reduction for stepwise deprotonation and sterically blocks undesired ortho-dearomatization, making it highly suitable for Smiles-Truce rearrangements [2].

Development of pH-Sensitive Linkers and Sultams

The profound electron-withdrawing effect of the di-ortho fluorine atoms makes this compound a highly suitable choice for engineering highly acidic sulfonamide linkages or serving as an electrophile in nucleophilic aromatic substitution (SNAr) to form complex sultams [2].

Application Fit

Application
Selection Property
Validation Focus
Dabrafenib mesylate synthesis research
Identity‑critical sulfonylation reagent
API structural identity and reported target engagement
Fluorinated sulfonamide library synthesis
Enhanced electrophilicity from ortho‑fluorine
Reaction efficiency and conversion optimization
Carbonic anhydrase inhibitor probe development
Validated ligand precursor (HCA II complex)
Structural biology and enzyme inhibition assays

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (74.07%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

60230-36-6

Wikipedia

2,6-Difluorobenzenesulfonyl chloride

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